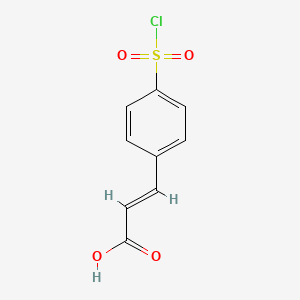
2-Sulfamoylpentanoic acid
Übersicht
Beschreibung
2-Sulfamoylpentanoic acid is a chemical compound with the molecular formula C5H11NO4S and a molecular weight of 181.21 . It is a sulfonamide derivative.
Molecular Structure Analysis
The InChI code for 2-Sulfamoylpentanoic acid is1S/C5H11NO4S/c1-2-3-4 (5 (7)8)11 (6,9)10/h4H,2-3H2,1H3, (H,7,8) (H2,6,9,10) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule. Physical And Chemical Properties Analysis
2-Sulfamoylpentanoic acid is a powder that is stored at room temperature . More specific physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Chemical Properties
2-Sulfamoylpentanoic acid is a chemical compound with the CAS Number: 1547818-45-0 . It has a molecular weight of 181.21 and is stored at room temperature . It is available in powder form .
Super-Absorbent Polymers
2-Sulfamoylpentanoic acid can be used in the synthesis of super-absorbent polymers (SAPs) . SAPs are a type of three-dimensional network polymer that can absorb thousands of times its own weight of distilled water . They are widely used in various fields such as agriculture, biomedical, daily physiological products, separation technology, and wastewater treatment .
Biomedical Applications
In the biomedical field, SAPs are used as scaffolds in tissue engineering where they may contain human cells in order to repair tissue . They can also respond to environmental stimuli such as changes in pH, temperature, and the concentration of metabolite, and then release their load as a result of such a change .
Biosensors and Drug Delivery Systems
Hydrogels, a type of SAP, can respond to specific molecules such as glucose and antigens . This property allows them to be used as biosensors . They can also be used in drug delivery systems .
Contact Lenses
Contact lenses are based on hydrogels, a type of SAP . The hydrogel’s ability to retain water makes it an ideal material for contact lenses .
Agricultural Applications
In agriculture, SAPs are used as granules for holding soil moisture in drought areas . This helps to conserve water and improve crop yield in arid regions .
Sulfonation in Biomaterials
Sulfonation, a chemical modification process introducing sulfonic acid groups, enhances biomaterial properties . This process can potentially be applied to 2-Sulfamoylpentanoic acid, opening up new avenues for research and application .
Safety and Hazards
Wirkmechanismus
Target of Action
Sulfonamides, a class of compounds to which 2-sulfamoylpentanoic acid belongs, are known to inhibit carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folic acid synthesis, respectively .
Mode of Action
Sulfonamides, including 2-Sulfamoylpentanoic acid, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By inhibiting the enzymes involved in this process, they prevent the production of DNA in bacteria, thereby exerting their antibacterial effects .
Biochemical Pathways
, sulfonamides in general are known to interfere with the folic acid synthesis pathway. This interference disrupts DNA synthesis and cell division, particularly in rapidly dividing cells such as bacteria .
Result of Action
By analogy with other sulfonamides, it can be inferred that the compound’s antibacterial action results in the inhibition of bacterial growth and proliferation .
Eigenschaften
IUPAC Name |
2-sulfamoylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-2-3-4(5(7)8)11(6,9)10/h4H,2-3H2,1H3,(H,7,8)(H2,6,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJIIDOMBNFSDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Sulfamoylpentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B3379225.png)









![Thieno[2,3-c]pyridine-4-carboxylic acid](/img/structure/B3379312.png)

